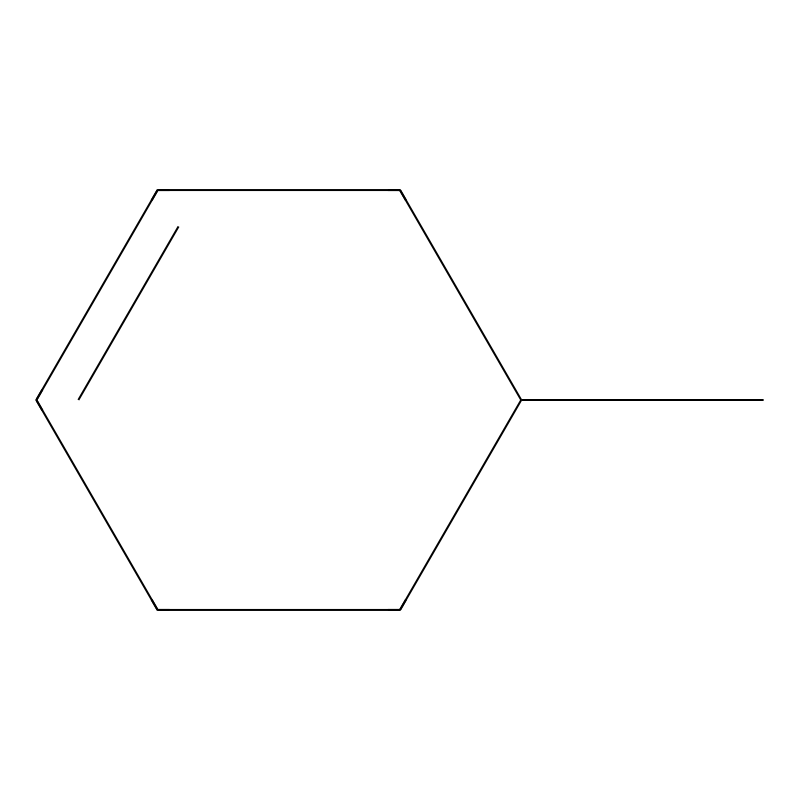4-Methylcyclohexene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Enantiomerically Pure Oxaliplatin Derivative
Scientific Field: Medicinal Chemistry
Summary of the Application: 4-Methylcyclohexene is used in the synthesis of an enantiomerically pure oxaliplatin derivative, { (1 R,2 R,4 R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum (II), which exhibits good anticancer activity.
Results or Outcomes: The oxaliplatin derivative synthesized using 4-Methylcyclohexene exhibits good anticancer activity. .
Preparation of N, N -Diethyldithiocarbamate Functionalized 1,4-Polyisoprenes
Scientific Field: Polymer Chemistry
Summary of the Application: 4-Methylcyclohexene is also used in the preparation of N, N -diethyldithiocarbamate functionalized 1,4-polyisoprenes.
Fourier Transform Infrared (FTIR) Spectroscopy
Scientific Field: Analytical Chemistry
Summary of the Application: 4-Methylcyclohexene is used in the development of organic laboratory techniques and to gain experience using Fourier Transform Infrared (FTIR) Spectroscopy to characterize the product of a reaction.
Results or Outcomes: The use of 4-Methylcyclohexene in FTIR spectroscopy helps in characterizing the product of a reaction. .
Polymerization
Summary of the Application: Methylcyclohexenes, including 4-Methylcyclohexene, are cyclic olefins that can come together to form polymers.
Gas Chromatography and Mass Spectrometry
Summary of the Application: 4-Methylcyclohexene is used in the development of analytical techniques, specifically in gas chromatography and mass spectrometry.
Results or Outcomes: The use of 4-Methylcyclohexene in gas chromatography and mass spectrometry helps in the identification and characterization of various compounds. .
Synthesis of Chlorodimethylsilane Derivatives
Scientific Field: Organic Chemistry
Summary of the Application: 4-Methylcyclohexene is used in the synthesis of chlorodimethylsilane derivatives.
4-Methylcyclohexene is an organic compound with the molecular formula and a molecular weight of approximately 96.17 g/mol. It is classified as a cyclic alkene and is structurally characterized by a cyclohexane ring with a methyl group attached at the fourth carbon position. This compound is known for its unsaturated nature, containing a double bond between two carbon atoms in the cyclohexane structure, specifically at the 1-position, making it an important intermediate in various
4-Methylcyclohexene itself does not possess a well-defined mechanism of action in biological systems. However, its significance lies in its role as a precursor for the synthesis of other molecules with specific mechanisms. For instance, 4-Methylcyclohexene is a key intermediate in the production of an enantiomerically pure oxaliplatin derivative, a compound exhibiting promising anticancer activity []. The mechanism of action of this derivative involves its interaction with DNA, leading to cell death in cancer cells [].
- Electrophilic Addition: The double bond can react with electrophiles, such as halogens or hydrogen halides, leading to the formation of halogenated products.
- Hydrogenation: This reaction involves adding hydrogen across the double bond, converting 4-methylcyclohexene into 4-methylcyclohexane.
- Polymerization: Under certain conditions, 4-methylcyclohexene can undergo polymerization to form larger molecular structures.
- Rearrangement: In the presence of strong acids, such as sulfuric acid, 4-methylcyclohexene can rearrange to form different isomers or products through carbocation intermediates .
The synthesis of 4-methylcyclohexene is typically achieved through the acid-catalyzed dehydration of 4-methylcyclohexanol. The general procedure involves:
- Mixing 4-methylcyclohexanol with an acid catalyst (commonly phosphoric acid or sulfuric acid).
- Heating the mixture to facilitate the elimination reaction, which produces water and forms the alkene.
- Isolating the product via distillation, taking advantage of its lower boiling point compared to byproducts like water1.
This method is straightforward but may yield byproducts due to side reactions during the dehydration process.
Studies on the interactions of 4-methylcyclohexene primarily focus on its reactivity with acids and electrophiles. For example, when reacted with sulfuric acid, it can undergo rearrangement leading to different products. Additionally, its interactions with other alkenes often involve addition reactions that are significant for synthetic organic chemistry .
Several compounds are structurally similar to 4-methylcyclohexene. Notable examples include:
- Cyclohexene: A simpler cyclic alkene without substituents; it lacks the methyl group and has different reactivity.
- 1-Methylcyclohexene: Similar in structure but with a methyl group at the first carbon position; it exhibits different physical properties and reactivity patterns.
- 3-Methylcyclohexene: Another positional isomer with unique reactivity due to the location of the double bond.
Comparison TableCompound Structure Key Characteristics 4-Methylcyclohexene Structure Unsaturated cyclic alkene; versatile intermediate Cyclohexene C6H10 Simple cyclic alkene; more reactive due to lack of substituents 1-Methylcyclohexene C7H12 Methyl group at position one; different reactivity 3-Methylcyclohexene C7H12 Methyl group at position three; distinct properties
| Compound | Structure | Key Characteristics |
|---|---|---|
| 4-Methylcyclohexene | Structure | Unsaturated cyclic alkene; versatile intermediate |
| Cyclohexene | C6H10 | Simple cyclic alkene; more reactive due to lack of substituents |
| 1-Methylcyclohexene | C7H12 | Methyl group at position one; different reactivity |
| 3-Methylcyclohexene | C7H12 | Methyl group at position three; distinct properties |
The uniqueness of 4-methylcyclohexene lies in its specific structure that influences its reactivity and applications compared to these similar compounds. Its position-specific characteristics allow for diverse synthetic pathways not available in simpler alkenes like cyclohexene.
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Health Hazard








